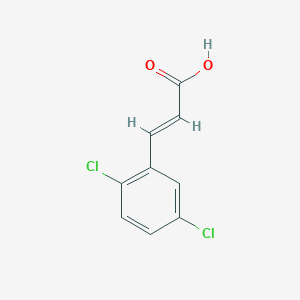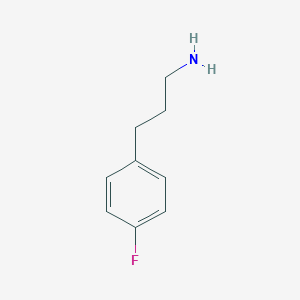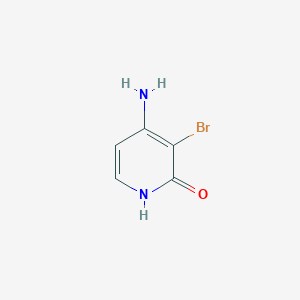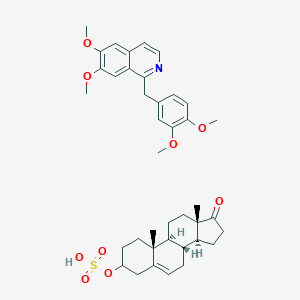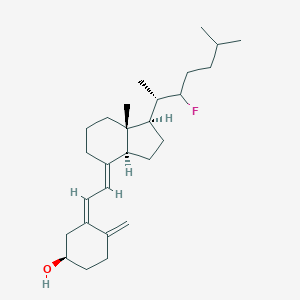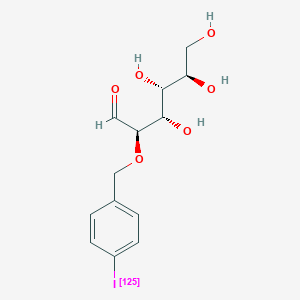
2-O-(4-Iodobenzyl)glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-O-(4-Iodobenzyl)glucose, also known as IBG, is a radiolabeled glucose analog that has been used in various scientific research applications. The unique properties of IBG make it an excellent tool for studying glucose transport and metabolism in living cells and tissues.
作用机制
2-O-(4-Iodobenzyl)glucose is taken up by cells through glucose transporters, specifically GLUT1 and GLUT3. Once inside the cell, 2-O-(4-Iodobenzyl)glucose is phosphorylated by hexokinase to form 2-O-(4-Iodobenzyl)glucose-6-phosphate, which is then trapped inside the cell. The accumulation of 2-O-(4-Iodobenzyl)glucose-6-phosphate in the cell can be visualized using PET imaging or autoradiography.
生化和生理效应
2-O-(4-Iodobenzyl)glucose has been shown to have minimal effects on cell metabolism and function. It does not interfere with glucose metabolism or ATP production and does not affect cell viability or proliferation. However, high concentrations of 2-O-(4-Iodobenzyl)glucose can compete with glucose for uptake into cells, which can affect glucose metabolism and cellular function.
实验室实验的优点和局限性
The advantages of using 2-O-(4-Iodobenzyl)glucose in lab experiments include its high specificity for glucose transporters, its minimal effects on cell metabolism and function, and its ability to be used in vivo and in vitro. The limitations of using 2-O-(4-Iodobenzyl)glucose in lab experiments include its high cost, the need for specialized equipment for PET imaging and autoradiography, and the potential for competition with glucose at high concentrations.
未来方向
There are several future directions for the use of 2-O-(4-Iodobenzyl)glucose in scientific research. One direction is the development of new glucose transport inhibitors and activators using 2-O-(4-Iodobenzyl)glucose as a tool for screening and testing. Another direction is the use of 2-O-(4-Iodobenzyl)glucose in combination with other radiolabeled compounds to study multiple metabolic pathways simultaneously. Additionally, 2-O-(4-Iodobenzyl)glucose could be used to investigate the effects of glucose transport on disease processes, such as cancer, diabetes, and neurodegenerative disorders.
In conclusion, 2-O-(4-Iodobenzyl)glucose is a valuable tool for studying glucose transport and metabolism in living cells and tissues. Its unique properties make it an excellent tool for PET imaging, autoradiography, and cell culture studies. The synthesis of 2-O-(4-Iodobenzyl)glucose is relatively straightforward, and its use in scientific research has led to numerous discoveries and advancements. Further research using 2-O-(4-Iodobenzyl)glucose could lead to new insights into metabolic pathways and disease processes, which could have significant implications for human health.
合成方法
The synthesis of 2-O-(4-Iodobenzyl)glucose involves the reaction of 4-iodobenzyl alcohol with 2,3,4,6-tetra-O-acetyl-D-glucose in the presence of a base catalyst. The resulting compound is then deacetylated to produce 2-O-(4-Iodobenzyl)glucose. The synthesis process is relatively straightforward and can be accomplished in a few steps with high yields.
科学研究应用
2-O-(4-Iodobenzyl)glucose has been used in various scientific research applications, including PET imaging, autoradiography, and cell culture studies. PET imaging with 2-O-(4-Iodobenzyl)glucose has been used to visualize glucose metabolism in vivo in various tissues and organs, including the heart, brain, and tumors. Autoradiography with 2-O-(4-Iodobenzyl)glucose has been used to study the distribution of glucose transporters in tissues and cells. Cell culture studies with 2-O-(4-Iodobenzyl)glucose have been used to investigate the effects of glucose transport inhibitors and activators on cell metabolism.
属性
CAS 编号 |
108736-66-9 |
|---|---|
产品名称 |
2-O-(4-Iodobenzyl)glucose |
分子式 |
C13H17IO6 |
分子量 |
394.17 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(4-(125I)iodanylphenyl)methoxy]hexanal |
InChI |
InChI=1S/C13H17IO6/c14-9-3-1-8(2-4-9)7-20-11(6-16)13(19)12(18)10(17)5-15/h1-4,6,10-13,15,17-19H,5,7H2/t10-,11+,12-,13-/m1/s1/i14-2 |
InChI 键 |
KLIHZNHQGXMTIA-VRTWZNOMSA-N |
手性 SMILES |
C1=CC(=CC=C1CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)[125I] |
SMILES |
C1=CC(=CC=C1COC(C=O)C(C(C(CO)O)O)O)I |
规范 SMILES |
C1=CC(=CC=C1COC(C=O)C(C(C(CO)O)O)O)I |
同义词 |
2-IBG 2-O-(4-iodobenzyl)glucose |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



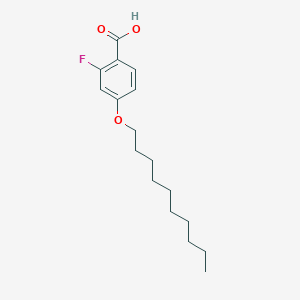
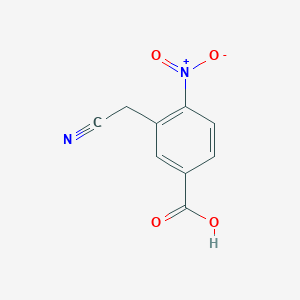
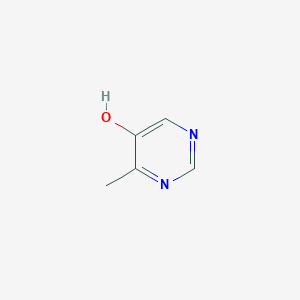
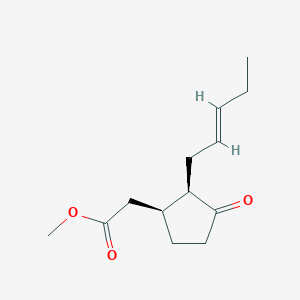
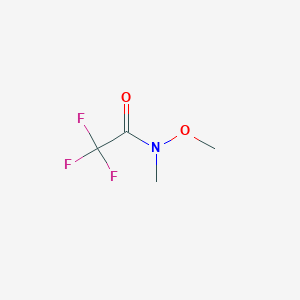

![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)
